molecular formula C16H26N4O3S B3027685 tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1353989-90-8

tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B3027685
CAS No.: 1353989-90-8
M. Wt: 354.5
InChI Key: BUJYIOUNPVQVCF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate (CAS: 1353989-90-8) is a heterocyclic compound featuring a pyrimidine core substituted with ethoxy (OEt) and methylthio (SMe) groups at the 6- and 2-positions, respectively. The piperazine ring, protected by a tert-butyloxycarbonyl (Boc) group, enhances its stability during synthetic workflows. This compound serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs) . Its molecular formula is C₁₄H₂₁N₄O₃S, with a molecular weight of 329.41 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-6-22-13-11-12(17-14(18-13)24-5)19-7-9-20(10-8-19)15(21)23-16(2,3)4/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJYIOUNPVQVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701116582
Record name 1-Piperazinecarboxylic acid, 4-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353989-90-8
Record name 1-Piperazinecarboxylic acid, 4-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353989-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Introduction of the ethoxy and methylthio groups: These groups can be introduced via nucleophilic substitution reactions.

    Formation of the piperazine ring: This step involves the cyclization of a suitable diamine precursor.

    Attachment of the tert-butyl group: This is typically done through a tert-butylation reaction using tert-butyl chloride in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using a suitable catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrimidine derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Halogen vs. Alkoxy Substituents

  • tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate (CAS: 932046-78-1)
    • Substituents : Chloro (Cl) at 6-position, methylthio (SMe) at 2-position.
    • Molecular Formula : C₁₄H₂₁ClN₄O₂S.
    • Key Differences :
  • The chloro group is electron-withdrawing, reducing pyrimidine ring reactivity compared to the ethoxy group’s electron-donating effect in the target compound.
  • Lower lipophilicity (Cl vs. OEt) may influence membrane permeability .

    • Synthesis : Often synthesized via nucleophilic aromatic substitution, requiring harsher conditions than ethoxy-substituted analogs .
  • tert-Butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carbonyl)piperazine-1-carboxylate

    • Substituents : Aryl group with Cl and CF₃ at 6-position.
    • Key Differences :
  • Trifluoromethyl groups enhance metabolic stability but may reduce solubility .

Thioether-Linked Isoxazole Derivatives

Compounds 6d , 6e , and 6f () feature isoxazole moieties attached via a thioether bridge:

  • tert-Butyl 4-(2-(((3-(4-methoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (6d)
    • Melting Point : 120–122°C.
    • Yield : 55%.
    • Key Differences :
  • Isoxazole introduces hydrogen-bonding capability, enhancing target engagement in enzymes like histone deacetylases (HDACs).
  • Higher melting points (vs. target compound’s unspecified MP) suggest improved crystallinity due to planar isoxazole .

Piperazine Modifications

Boc-Protected vs. Free Piperazine

  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1)
    • Structure : Piperazine fused with piperidine.
    • Molecular Weight : 269.38 g/mol.
    • Key Differences :
  • Boc deprotection is required for further functionalization, unlike analogs with stable ethers or thioethers .

Tabulated Comparison of Key Compounds

Compound Name Substituents (Pyrimidine) Molecular Formula Melting Point (°C) Yield Key Applications
tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate 6-OEt, 2-SMe C₁₄H₂₁N₄O₃S N/A N/A Kinase inhibitor intermediates
tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate 6-Cl, 2-SMe C₁₄H₂₁ClN₄O₂S N/A N/A PROTAC development
Compound 6d () Isoxazole-thioether C₂₃H₂₈N₄O₄S 120–122 55% HDAC inhibition
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidine fusion C₁₄H₂₇N₃O₂ N/A N/A Conformationally constrained ligands

Biological Activity

tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and a pyrimidine moiety, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The molecular formula for this compound is C17H24N4O3SC_{17}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 383.51 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially influencing biological activity and solubility.

Key Features of the Compound:

FeatureDescription
Molecular Formula C₁₇H₂₄N₄O₃S
Molecular Weight 383.51 g/mol
Functional Groups Piperazine, Pyrimidine, Ethoxy, Methylthio
Lipophilicity Enhanced due to tert-butyl group

Biological Activity

Preliminary studies indicate that compounds structurally related to this compound exhibit significant biological activities, particularly as potential inhibitors of specific protein targets involved in cancer pathways. Notably, related compounds have been investigated for their ability to inhibit KRas G12C mutations, which are implicated in various cancers.

The biological activity of this compound may be attributed to its interaction with various molecular targets. Interaction studies focusing on binding affinity and inhibition potency against target proteins can be conducted using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). These methods provide insights into the mechanism of action and the potential therapeutic applications of the compound.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives, highlighting their anti-cancer, anti-bacterial, and anti-viral properties:

  • Anti-Cancer Activity :
    • A study demonstrated that pyrimidine derivatives could inhibit cell proliferation in cancer cell lines, showcasing their potential as anti-cancer agents .
    • Compounds similar to tert-butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine have shown promise in inhibiting KRas mutations, which are critical in oncogenesis.
  • Anti-Bacterial Activity :
    • Research has indicated that pyrimidine-containing compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. This suggests a broader spectrum of biological activity beyond cancer treatment .
  • Pharmacokinetics and Toxicity :
    • Studies on related compounds have assessed pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is essential for evaluating the safety and efficacy of new drug candidates .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameKey Features
tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylateLacks ethoxy group; potential for different biological activity
tert-butyl 2-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylateContains a pyrrolidine ring; altered pharmacokinetics
tert-butyl 2-(((6-methoxycarbonylpyrimidin-4-yl)oxy)methyl)piperidineFeatures an additional carbonyl group; increased reactivity

Q & A

Q. Table 1: Comparative Yields Under Different Reaction Conditions

SolventBaseTemp (°C)Time (h)Yield (%)Reference
TolueneNone1102462
1,4-DioxaneK₂CO₃1101288.7
1,4-DioxaneK₂CO₃Reflux478

Q. Table 2: Key Crystallographic Parameters

ParameterValueReference
Space groupP2₁/n
Unit cell volume2080.27 ų
Hydrogen bondsN4–H···O3 (2.89 Å)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate

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